Cinnamyl butyrate

Description

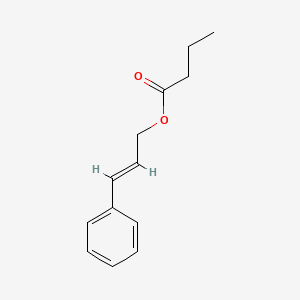

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYPQKZWNXANRB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313849 | |

| Record name | trans-Cinnamyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, fruity slightly floral balsamic odour | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.020 | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

78761-39-4, 103-61-7 | |

| Record name | trans-Cinnamyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Cinnamyl Butyrate (CAS 103-61-7)

Introduction

Cinnamyl butyrate, identified by the CAS Number 103-61-7, is an organic compound classified as an ester.[1] It is formed from the esterification of cinnamyl alcohol and butyric acid.[1][2] Structurally, it features a butanoate group attached to a 3-phenyl-2-propen-1-yl backbone. Recognized for its pleasant, sweet, and fruity aroma, often with balsamic and wine-like notes, cinnamyl butyrate is a widely utilized component in the flavor and fragrance industries.[3][4][5] It is commonly found in perfumes, cosmetics, and as a flavoring agent in food products.[1][4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[4][6][7] This guide provides a comprehensive overview of its core physical characteristics, standard experimental methodologies for their determination, and relevant safety information for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of cinnamyl butyrate are summarized below. These values are critical for its application in various formulations and for predicting its behavior under different experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [3][4][6] |

| Molecular Weight | 204.27 g/mol | [3][4][8] |

| Appearance | Clear, colorless to pale yellow liquid | [4][6] |

| Odor | Sweet, fruity, balsamic, winey, cognac-like | [3][5][7] |

| Boiling Point | 299 - 301 °C at 760 mmHg 174 °C at 20 mmHg | [3][4][9][10] |

| Density | 1.010 - 1.017 g/cm³ at 25 °C | [3][9] |

| Refractive Index (n20/D) | 1.525 - 1.530 at 20 °C | [3][4][9] |

| Flash Point | > 110 °C (> 230 °F) [Closed Cup] | [3][9][11] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [9][11] |

| Solubility | - Soluble in alcohol and organic solvents - Insoluble in water (22.29 mg/L at 25 °C, est.) | [6][9][12] |

| logP (Octanol/Water) | 3.66 - 3.68 | [3] |

| Purity (Assay) | ≥96% | [4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid esters like cinnamyl butyrate.

Boiling Point Determination

The boiling point is determined at atmospheric and reduced pressures.

-

Atmospheric Pressure (Distillation Method - ASTM D1078):

-

A sample of cinnamyl butyrate is placed in a distillation flask of appropriate size.

-

The flask is connected to a condenser and a receiving flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated gently.

-

The temperature at which the liquid boils and the vapor condenses into the receiver is recorded as the boiling point. The initial and final boiling points are noted to establish the boiling range.

-

-

Reduced Pressure (Vacuum Distillation):

-

The same apparatus is used, but the system is connected to a vacuum pump.

-

A manometer is included to accurately measure the pressure within the system.

-

The pressure is reduced to the desired level (e.g., 20 mmHg).

-

The sample is heated, and the temperature at which it boils under the reduced pressure is recorded.

-

Density and Specific Gravity Measurement

Density is typically measured using a pycnometer or a digital density meter.

-

Pycnometer Method (ASTM D1480):

-

A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty (m₁).

-

The pycnometer is filled with the cinnamyl butyrate sample, ensuring no air bubbles are trapped. The temperature is equilibrated to 25 °C.

-

The filled pycnometer is weighed (m₂).

-

The pycnometer is emptied, cleaned, and filled with deionized water at the same temperature, then weighed again (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water. Specific gravity is the ratio of the sample's density to that of water.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

-

Abbe Refractometer Protocol:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the cinnamyl butyrate sample are placed on the surface of the lower prism.

-

The prisms are closed and locked. The instrument's water bath is set to maintain a constant temperature (20 °C).

-

The light source is switched on, and the eyepiece is adjusted until the field of view shows a distinct light/dark boundary.

-

The control knobs are adjusted to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Flash Point Determination

The flash point is determined to assess the flammability of the compound.

-

Tag Closed-Cup Method (ASTM D56):

-

The sample cup of the Tag Closed-Cup tester is filled with cinnamyl butyrate to the specified level.

-

The lid is secured, and the apparatus is heated at a slow, constant rate.

-

At regular temperature intervals, a small test flame is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Logical Workflows and Relationships

While cinnamyl butyrate is not known for involvement in biological signaling pathways, its synthesis and analytical characterization follow logical workflows.

References

- 1. CAS 103-61-7: Cinnamyl butyrate | CymitQuimica [cymitquimica.com]

- 2. Figures index : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 3. parchem.com [parchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Cinnamyl Butyrate for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. cinnamyl butyrate, 103-61-7 [thegoodscentscompany.com]

- 10. Cinnamyl Butyrate Manufacturers, SDS MSDS, USA Canada [mubychem.com]

- 11. (E)-cinnamyl butyrate, 78761-39-4 [perflavory.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and exploring its potential applications in various scientific domains. This technical guide provides an in-depth interpretation of the spectroscopic data of cinnamyl butyrate, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cinnamyl butyrate.

Table 1: ¹H NMR Spectroscopic Data for Cinnamyl Butyrate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Ar-H |

| 6.65 | d, J = 15.9 Hz | 1H | C₆H₅-CH=CH- |

| 6.28 | dt, J = 15.9, 6.3 Hz | 1H | C₆H₅-CH=CH- |

| 4.72 | d, J = 6.3 Hz | 2H | -CH₂-O- |

| 2.29 | t, J = 7.4 Hz | 2H | -CO-CH₂- |

| 1.67 | sextet, J = 7.4 Hz | 2H | -CH₂-CH₃ |

| 0.95 | t, J = 7.4 Hz | 3H | -CH₂-CH₃ |

Note: Predicted data based on typical chemical shift values and coupling constants for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for Cinnamyl Butyrate

| Chemical Shift (δ) ppm | Assignment |

| 173.2 | C =O |

| 136.4 | Ar-C (quaternary) |

| 134.1 | C₆H₅-C H=CH- |

| 128.6 | Ar-C H |

| 128.1 | Ar-C H |

| 126.6 | Ar-C H |

| 123.3 | C₆H₅-CH=C H- |

| 65.0 | -C H₂-O- |

| 36.2 | -CO-C H₂- |

| 18.4 | -C H₂-CH₃ |

| 13.7 | -C H₃ |

Note: Predicted data based on typical chemical shift values for similar functional groups.

Table 3: IR Absorption Data for Cinnamyl Butyrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3028 | Weak | Aromatic C-H stretch |

| 2965, 2875 | Medium | Aliphatic C-H stretch |

| 1733 | Strong | C=O (ester) stretch[1] |

| 1655 | Medium | C=C (alkene) stretch |

| 1496, 1454 | Medium | Aromatic C=C stretch |

| 1220 - 1100 | Strong | C-O (ester) stretch[1] |

| 963 | Strong | =C-H bend (trans alkene) |

| 748, 692 | Strong | Aromatic C-H bend |

Table 4: Mass Spectrometry Data for Cinnamyl Butyrate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 15 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [C₉H₉]⁺ (Cinnamyl cation) |

| 115 | 45 | [C₉H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 71 | 40 | [C₄H₇O]⁺ (Butyryl cation) |

| 43 | 60 | [C₃H₇]⁺ (Propyl cation) |

Note: Fragmentation pattern is predicted based on the typical fragmentation of esters.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of cinnamyl butyrate (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat cinnamyl butyrate is placed directly onto the diamond crystal of an ATR accessory installed in an FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol, and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of cinnamyl butyrate in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation. Helium is typically used as the carrier gas. The separated components eluting from the GC column are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.

References

An In-depth Technical Guide to the Solubility of Cinnamyl Butyrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl butyrate, a widely used fragrance and flavoring agent, in common laboratory solvents. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Introduction to Cinnamyl Butyrate

Cinnamyl butyrate (3-phenyl-2-propen-1-yl butanoate) is an ester known for its sweet, fruity, and balsamic aroma. Its physicochemical properties, particularly its solubility, are crucial for its application in various formulations, including perfumes, cosmetics, and as a flavoring agent in the food industry. Understanding its behavior in different solvents is fundamental for formulation development, quality control, and in various research applications.

Chemical Structure:

-

Molecular Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

-

Appearance: Colorless to pale yellow liquid[1]

-

CAS Number: 103-61-7

Solubility Data

The solubility of an organic compound like cinnamyl butyrate is largely dictated by its molecular structure, particularly the balance between its nonpolar phenyl and alkyl groups and the polar ester group. This leads to its characteristic solubility profile, summarized below.

Quantitative Solubility Data

Quantitative data on the solubility of cinnamyl butyrate in a wide range of common laboratory solvents is not extensively published. The available data, primarily for water, is presented in Table 1.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 22.29 mg/L | 25 | Estimated value[2][3][4] |

| Water | H₂O | 0.032 g/L | Not Specified | Predicted value |

Qualitative Solubility Data

Qualitative assessments from various sources provide a broader understanding of cinnamyl butyrate's solubility in organic solvents.

| Solvent/Solvent Class | Solubility Description | Source |

| Alcohol (general) | Soluble | [2][3][4] |

| Ethanol | Generally Soluble | [5] |

| Organic Solvents | Soluble | [1] |

| Nonpolar Organic Solvents (e.g., Hexane) | Generally Soluble | [5] |

| Oils | Soluble | |

| Dipropylene Glycol (DPG) | Miscible | |

| Isopropyl Myristate (IPM) | Miscible |

Based on its ester structure, cinnamyl butyrate is expected to be soluble in a range of common organic solvents such as acetone, methanol, ethanol, diethyl ether, and hexane. However, it is poorly soluble in water due to its significant nonpolar hydrocarbon structure.[5]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for cinnamyl butyrate in various laboratory solvents, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of cinnamyl butyrate in a selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane) at a controlled temperature.

Materials and Equipment:

-

Cinnamyl butyrate (high purity, >98%)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature water bath or incubator with shaking capability

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of cinnamyl butyrate to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solute should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of cinnamyl butyrate of known concentrations in the same solvent to create a calibration curve.

-

Analyze the standard solutions and the diluted sample solution using the appropriate analytical method (HPLC or GC).

-

-

Quantification:

-

From the calibration curve, determine the concentration of cinnamyl butyrate in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of cinnamyl butyrate in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of cinnamyl butyrate.

Caption: Workflow for determining cinnamyl butyrate solubility.

Conclusion

While comprehensive quantitative solubility data for cinnamyl butyrate in common laboratory solvents is limited in publicly available literature, its qualitative behavior as a nonpolar ester indicates good solubility in most organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in the fields of chemistry, food science, and drug development to ensure the effective formulation and application of cinnamyl butyrate.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Cinnamyl Butyrate Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for assessing the thermal stability of cinnamyl butyrate. Cinnamyl butyrate, a fragrance and flavoring agent, may also find applications in various pharmaceutical formulations. Understanding its thermal stability is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes involving heat and for determining appropriate storage conditions.

Introduction to Thermogravravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is essential for determining the thermal stability and composition of materials.[1] By monitoring the mass loss of a substance as it is heated, one can identify the temperatures at which decomposition, oxidation, or dehydration occurs. The resulting data, typically plotted as a TGA curve (mass vs. temperature), provides valuable insights into the material's thermal properties.

Hypothetical Experimental Protocol for TGA of Cinnamyl Butyrate

The following is a detailed, representative experimental protocol for conducting a thermogravimetric analysis of cinnamyl butyrate. This protocol is based on standard methodologies for the analysis of organic compounds.

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The system should also have a gas-switching capability to allow for analysis in different atmospheres.

2.2. Sample Preparation

A small, representative sample of cinnamyl butyrate (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum. A consistent sample mass should be used for all analyses to ensure comparability of results.

2.3. TGA Parameters

-

Temperature Range: 25 °C to 600 °C. The starting temperature is near ambient, and the final temperature is set to ensure complete decomposition of the sample.

-

Heating Rate: 10 °C/min. A linear heating rate is applied to ensure uniform heating of the sample.

-

Atmosphere: Nitrogen (inert gas). An inert atmosphere is used to study the thermal decomposition of the material without the influence of oxidation.

-

Flow Rate: 50 mL/min. A constant flow of the purge gas is maintained throughout the experiment to remove any gaseous decomposition products.

2.4. Data Acquisition

The mass of the sample is continuously monitored as a function of temperature. The data is recorded and plotted as a thermogram (TG curve) and its first derivative (DTG curve), which shows the rate of mass loss.

Illustrative TGA Data for Cinnamyl Butyrate

The following table summarizes hypothetical quantitative data that could be obtained from the TGA of cinnamyl butyrate under the experimental conditions described above. This data is illustrative and based on the expected thermal behavior of similar organic esters.

| Parameter | Value | Description |

| Onset Decomposition Temperature (Tonset) | 220 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 250 °C | The temperature at which the maximum rate of mass loss occurs, as indicated by the peak of the DTG curve. |

| Mass Loss at Tpeak | 55% | The percentage of mass lost at the peak decomposition temperature. |

| Final Decomposition Temperature (Tfinal) | 300 °C | The temperature at which the decomposition process is complete. |

| Residual Mass at 600 °C | < 1% | The amount of non-volatile residue remaining at the end of the analysis. |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Interpretation of Results and Significance

The TGA data provides critical information about the thermal stability of cinnamyl butyrate. The onset decomposition temperature indicates the upper-temperature limit for the handling and storage of the compound before thermal degradation begins. The peak decomposition temperature reveals the point of maximum decomposition rate, which is a key parameter for characterizing the material's stability. A low residual mass suggests that the compound decomposes completely, leaving behind minimal non-volatile byproducts.

For drug development professionals, this information is vital for:

-

Formulation Development: Selecting appropriate excipients and manufacturing processes that do not exceed the thermal stability limits of cinnamyl butyrate.

-

Shelf-life Studies: Predicting the long-term stability of products containing cinnamyl butyrate under various temperature conditions.

-

Quality Control: Ensuring batch-to-batch consistency of the thermal properties of cinnamyl butyrate.

References

In-depth Technical Guide on the Biological Mechanisms of Cinnamyl Butyrate and Related Moieties

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the mechanism of action of cinnamyl butyrate in biological systems. An extensive review of peer-reviewed scientific literature reveals a significant scarcity of in-depth research specifically focused on the pharmacological or biological mechanisms of cinnamyl butyrate as a distinct molecular entity. The compound is predominantly characterized as a flavoring and fragrance agent.

However, significant research is available for its constituent functional parts: the cinnamyl moiety (as cinnamyl alcohol) and, most notably, the butyrate moiety . Butyrate, as a short-chain fatty acid (SCFA), is a well-documented and highly active signaling molecule in mammalian systems. This guide, therefore, provides a comprehensive overview of the established mechanisms for these related compounds to serve as a foundational resource.

Part 1: Cinnamyl Butyrate - Direct Biological Activity

Direct research into the specific biological mechanism of action for cinnamyl butyrate is limited. One study investigating the ability of butyrate analogs to stimulate host defense peptide (HDP) expression in porcine intestinal epithelial cells (IPEC-J2) found that trans-cinnamyl butyrate was a significantly weaker inducer compared to sodium butyrate or glyceryl tributyrate[1]. This suggests that as a butyrate donor or signaling molecule in this context, its activity is not potent.

Part 2: Mechanism of Action of the Cinnamyl Moiety (from Cinnamyl Alcohol Studies)

Research on cinnamyl alcohol provides insights into the potential activities of the cinnamyl group. A key area of study is its effect on adipogenesis.

Anti-Adipogenic Effects

Cinnamyl alcohol has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[2] The mechanism involves the regulation of critical stages of adipogenesis, including mitotic clonal expansion (MCE), and the modulation of key signaling pathways.[2]

Key Mechanistic Actions:

-

Inhibition of Mitotic Clonal Expansion (MCE): Cinnamyl alcohol arrests the cell cycle in the G0/G1 phase, effectively inhibiting the initial proliferation required for adipocyte differentiation.[2]

-

Downregulation of Adipogenic Transcription Factors: It significantly reduces the expression of master adipogenic regulators, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[2]

-

Suppression of Adipocyte-Specific Genes: The expression of downstream targets like fatty acid binding protein 4 (FABP4) and fatty acid synthase (FASN) is also downregulated.[2]

-

Modulation of Upstream Signaling Pathways: The anti-adipogenic effects are mediated through the inhibition of the AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[2]

Quantitative Data: Anti-Adipogenic Activity of Cinnamyl Alcohol

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| Cinnamyl Alcohol | Lipid Accumulation | 3T3-L1 | 6.25–25 µM | Concentration-dependent inhibition of lipid accumulation | [2] |

| Cinnamyl Alcohol | Gene Expression (RT-PCR) | 3T3-L1 | 25 µM | Downregulation of Pparg, Cebpα, Fabp4, Adipoq, Fasn | [2] |

| Cinnamyl Alcohol | Protein Expression | 3T3-L1 | 25 µM | Suppression of AKT and ERK1/2 phosphorylation | [2] |

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

-

Cell Culture: 3T3-L1 preadipocytes are cultured to full confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Initiation of Differentiation: Two days post-confluence, differentiation is induced using a hormonal cocktail (MDI) containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in the culture medium. Cinnamyl alcohol at various concentrations (e.g., 6.25–25 µM) is co-administered.

-

Maturation: After 2-3 days, the medium is replaced with a maturation medium containing only insulin and the test compound, which is replenished every two days.

-

Assessment of Adipogenesis (Day 8-10):

-

Lipid Accumulation: Cells are fixed and stained with Oil Red O. The stained lipid droplets are then eluted, and the absorbance is measured spectrophotometrically to quantify lipid content.

-

Gene Expression Analysis: Total RNA is extracted from the cells. The expression levels of key adipogenic marker genes (e.g., Pparg, Cebpα) are quantified using real-time PCR (RT-PCR).

-

Protein Expression Analysis: Cell lysates are prepared, and protein levels of key signaling molecules (e.g., p-ERK, p-AKT) are analyzed by Western blotting.

-

Signaling Pathway Diagram: Anti-Adipogenic Action of Cinnamyl Alcohol

Caption: Cinnamyl alcohol inhibits adipogenesis by suppressing the ERK1/2 and AMPKα pathways.

Part 3: Mechanism of Action of the Butyrate Moiety

Butyrate is one of the most extensively studied microbial metabolites. Its mechanisms of action are pleiotropic, primarily involving two major routes: inhibition of histone deacetylases (HDACs) and signaling via G protein-coupled receptors (GPCRs).[3]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent pan-HDAC inhibitor.[3] By inhibiting HDACs, it promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of a multitude of genes involved in cell cycle control, apoptosis, and inflammation.[3][4]

Key Downstream Effects of HDAC Inhibition:

-

Cancer: Induces apoptosis and cell cycle arrest (e.g., in G1 phase) in cancer cells, particularly colon cancer cells.[4][5] It can downregulate oncogenic pathways like JAK2/STAT3 and PI3K/Akt.[4]

-

Inflammation: Exerts potent anti-inflammatory effects, partly by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[3][6]

G Protein-Coupled Receptor (GPCR) Signaling

Butyrate acts as a ligand for several GPCRs, most notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2), which are expressed on intestinal epithelial cells and immune cells.[7][8][9]

Key Downstream Effects of GPCR Activation:

-

Gut Homeostasis: Activation of these receptors enhances intestinal barrier function by promoting the assembly of tight junctions.[7]

-

Immune Modulation: It stimulates the differentiation of regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10, contributing to immune tolerance in the gut.[9]

-

Hormone Secretion: It stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating host metabolism.[3]

Quantitative Data: Biological Activities of Butyrate

| Activity | Assay/Model | System | Concentration | Effect | Reference |

| Anti-inflammatory | LPS-challenged macrophages | Porcine Alveolar Macrophages | 0.5 - 8 mM | Linear reduction in TNF-α production | [10] |

| Barrier Enhancement | TEER Measurement | IPEC-J2 cell monolayer | 1 - 8 mM | Significant increase in transepithelial electrical resistance | [10] |

| Anti-cancer | Cell Differentiation Assay | Caco-2, HT-29 cells | 1 mM | Induction of cancer cell differentiation | [4] |

| Anti-cancer | Apoptosis Assay | Colon cancer cells | 5 - 10 mM | Induction of apoptosis | [4] |

| T-cell Modulation | Proliferation Assay | CD4+ and CD8+ T cells | Dose-dependent | Inhibition of proliferation and induction of apoptosis | [7] |

Signaling Pathway Diagram: Pleiotropic Actions of Butyrate

Caption: Butyrate acts via HDAC inhibition and GPCR activation to regulate diverse cell functions.

Conclusion

While cinnamyl butyrate itself remains an understudied molecule from a pharmacological perspective, a review of its constituent moieties provides a strong basis for hypothesizing its potential biological activities. The cinnamyl group may confer anti-adipogenic properties, whereas the butyrate group is a powerful modulator of gene expression, inflammation, and gut homeostasis. Future research should focus on determining the bioavailability of cinnamyl butyrate, its metabolic fate, and whether the intact ester possesses unique activities or primarily serves as a pro-drug for delivering cinnamyl alcohol and butyrate. Such studies will be critical to unlocking its potential for therapeutic development.

References

- 1. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Microbial metabolite-receptor interactions in the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics [frontiersin.org]

- 10. mdpi.com [mdpi.com]

Potential Antimicrobial Properties of Cinnamyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate, an ester formed from cinnamyl alcohol and butyric acid, is a compound of interest for its potential antimicrobial properties. While direct studies on the antimicrobial efficacy of cinnamyl butyrate are limited, a comprehensive analysis of its constituent molecules—cinnamyl alcohol and butyric acid—and related cinnamic acid esters provides a strong basis for predicting its activity. This technical guide synthesizes the available scientific literature to explore the potential antimicrobial mechanisms, summarizes quantitative data on related compounds, details relevant experimental protocols, and visualizes key microbial signaling pathways potentially affected by cinnamyl butyrate. The evidence suggests that cinnamyl butyrate may exert antimicrobial effects through mechanisms such as cell membrane disruption, inhibition of key microbial enzymes, and modulation of host immune responses. Further empirical investigation is warranted to fully elucidate its antimicrobial spectrum and potential therapeutic applications.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel compounds with therapeutic potential. Cinnamyl butyrate, a fragrance and flavoring agent, presents an interesting candidate due to the known biological activities of its parent compounds. Cinnamyl alcohol, a derivative of cinnamic acid, has demonstrated antimicrobial properties.[1] Butyric acid, a short-chain fatty acid, is a key metabolite of the gut microbiota with both direct and indirect antimicrobial effects.[2] This guide provides a detailed technical overview of the predicted antimicrobial properties of cinnamyl butyrate, drawing on data from analogous compounds to inform future research and development.

Predicted Mechanisms of Antimicrobial Action

The antimicrobial activity of cinnamyl butyrate is likely multifaceted, stemming from the combined effects of its cinnamyl and butyrate moieties.

Disruption of Microbial Cell Membranes

Cinnamic acid and its esters are known to interfere with the structural integrity and function of microbial cell membranes.[3] The lipophilic nature of the cinnamyl group in cinnamyl butyrate would facilitate its intercalation into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to:

-

Increased Membrane Permeability: The insertion of the molecule can create pores or channels, increasing the membrane's permeability.[3]

-

Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential ions (e.g., K+), ATP, nucleic acids, and amino acids, leading to metabolic collapse.[4]

-

Depolarization of Membrane Potential: Disruption of the ion gradient across the membrane leads to its depolarization, affecting cellular energy production and transport processes.[5]

In fungi, cinnamate esters have been shown to interact directly with ergosterol, a key component of the fungal plasma membrane, further compromising membrane function.[6][7]

Intracellular Acidification and Metabolic Disruption by Butyrate

As a short-chain fatty acid, the butyrate component can exert antimicrobial effects through intracellular acidification.[8] In its undissociated form, butyric acid can diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) and leading to a drop in intracellular pH.[8] This acidification can inhibit the activity of pH-sensitive enzymes and disrupt the proton motive force, which is essential for ATP synthesis and nutrient transport.[9]

Indirect Antimicrobial Activity via Host Immune Modulation

Butyrate is a well-documented modulator of the host immune system.[2] It can enhance the antimicrobial activity of macrophages by inducing the production of antimicrobial peptides such as cathelicidins.[2][10] This is achieved in part through the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression in host immune cells.[10] One study noted that while sodium butyrate effectively stimulated host defense peptide (HDP) expression, trans-cinnamyl butyrate was significantly weaker in this regard, suggesting that the ester linkage may modulate this specific indirect activity.[2]

Quantitative Antimicrobial Data for Related Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Butyric Acid and Related Compounds against Various Bacteria

| Compound | Microorganism | MIC (mg/L) | Reference |

| Butyric Acid | Escherichia coli (ATCC 25922) | 2300 | [9] |

| Butyric Acid | Salmonella Typhimurium (ATCC 14028) | 2500 | [9] |

| Butyric Acid | Campylobacter jejuni | 500-800 | [9] |

| Butyric Acid | Enterococcus faecalis | 2000 | [9] |

| Butyric Acid | Clostridium perfringens | 1200 | [9] |

| Butyric Acid | Streptococcus pneumoniae | 700 | [9] |

| Butyric Acid | Streptococcus suis | 700 | [9] |

| Monobutyrin | Salmonella Typhimurium | >90% inhibition at 1500 | [11] |

| Monobutyrin | Clostridium perfringens | >90% inhibition at 2000 | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Esters against Various Microorganisms

| Compound | Microorganism | MIC (µM) | Reference |

| Methyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 1578.16 | [3] |

| Methyl Cinnamate | Candida albicans (ATCC 76485) | 789.19 | [3] |

| Ethyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 1452.72 | [3] |

| Ethyl Cinnamate | Candida albicans (ATCC 76485) | 726.36 | [3] |

| Butyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 626.62 | [3] |

| Butyl Cinnamate | Pseudomonas aeruginosa (ATCC 25853) | 626.62 | [3] |

| Butyl Cinnamate | Candida albicans (ATCC 76485) | 626.62 | [6] |

| Butyl Cinnamate | Aspergillus flavus (LM-171) | 626.62 | [6] |

| Decyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 550.96 | [3] |

| Benzyl Cinnamate | Staphylococcus aureus (ATCC 35903) | 537.81 | [3] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the antimicrobial properties of cinnamyl butyrate. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Preparation of Cinnamyl Butyrate Stock Solution: Dissolve cinnamyl butyrate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the cinnamyl butyrate stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted cinnamyl butyrate. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of cinnamyl butyrate in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

-

Perform MIC Assay: Follow the steps outlined in the broth microdilution assay.

-

Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Determination of MBC: The MBC is the lowest concentration of cinnamyl butyrate that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

-

Preparation of Inoculum: Prepare a standardized microbial suspension as described for the MIC assay.

-

Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the microbial suspension to create a lawn of bacteria.

-

Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of cinnamyl butyrate onto the surface of the agar.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth has been inhibited. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential antimicrobial mechanisms of cinnamyl butyrate and a typical experimental workflow for its evaluation.

Caption: Predicted antimicrobial mechanisms of cinnamyl butyrate.

References

- 1. microchemlab.com [microchemlab.com]

- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protonophore activity of short-chain fatty acids induces their intracellular accumulation and acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cinnamyl Butyrate: A Comprehensive Technical Guide on its GRAS Status and Regulatory Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate is a flavoring substance valued for its fruity and balsamic aroma, utilized in a variety of food products. As with all food ingredients, its safety and regulatory status are of paramount importance. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of cinnamyl butyrate, detailing its evaluation by key regulatory and scientific bodies, summarizing relevant toxicological data, and outlining the experimental methodologies employed in its safety assessment.

Regulatory Status and Identification

Cinnamyl butyrate has been determined to be GRAS for its intended use as a flavoring ingredient in food. This status is supported by a history of safe use and comprehensive safety evaluations by independent expert panels.

| Identifier | Value | Citation |

| FEMA Number | 2296 | [1] |

| JECFA Number | 652 | [1] |

| CAS Number | 103-61-7 | [1] |

| Chemical Name | 3-Phenyl-2-propen-1-yl butanoate | [1] |

| Synonyms | Cinnamyl butanoate, 3-Phenylallyl butyrate | [1] |

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has affirmed the GRAS status of cinnamyl butyrate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated cinnamyl butyrate and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[2]

Toxicological Data Summary

The safety of cinnamyl butyrate is largely predicated on the expectation that it will be rapidly hydrolyzed in the body into its constituent parts: cinnamyl alcohol and butyric acid. The toxicological profiles of these hydrolysis products are well-characterized.

| Toxicological Endpoint | Value | Species | Study Type | Compound Tested | Citation |

| Acute Oral LD50 | > 5000 mg/kg bw | Rat | Acute Oral Toxicity | Cinnamyl Butyrate | [3] |

| No-Observed-Adverse-Effect Level (NOAEL) | 250 mg/kg bw/day | Rat | 90-day Subchronic Oral Toxicity | Cinnamyl Alcohol | [4] |

JECFA, at its 57th meeting, evaluated a group of cinnamyl derivatives, including cinnamyl butyrate.[1] The committee determined that an Acceptable Daily Intake (ADI) was "not specified" for this group, signifying a very low order of toxicity. The safety assessment by the FEMA Expert Panel for cinnamyl derivatives considered a wide range of toxicological studies.[4][5][6][7]

Experimental Protocols

The safety evaluation of cinnamyl butyrate and related substances relies on a battery of standardized toxicological studies. The methodologies for these key experiments are summarized below.

Acute Oral Toxicity Study

-

Objective: To determine the short-term toxicity of a single high dose of the test substance.

-

Protocol: Typically follows OECD Test Guideline 401 or a similar protocol.[8]

-

Species: Rat.

-

Administration: Oral gavage.

-

Dosage: A limit test is often performed at a high dose (e.g., 2000 or 5000 mg/kg body weight).

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. A full necropsy is performed on all animals at the end of the study.

-

Subchronic Oral Toxicity Study (90-day)

-

Objective: To assess the potential adverse effects of repeated exposure to the test substance over a period of 90 days.

-

Protocol: Generally adheres to OECD Test Guideline 408.[9]

-

Species: Rat.

-

Administration: The test substance is typically administered daily via the diet, in drinking water, or by oral gavage.

-

Dosage Levels: At least three dose levels and a concurrent control group are used.

-

Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examinations are conducted.

-

Genotoxicity Assays

-

Objective: To determine if the test substance can induce genetic mutations or chromosomal damage.

-

Protocols: A battery of in vitro and in vivo tests are employed.[10][11]

-

Bacterial Reverse Mutation Assay (Ames Test): (OECD Guideline 471) Assesses the ability of the substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Test: (OECD Guideline 476) Often uses mouse lymphoma L5178Y cells to detect gene mutations.

-

In Vitro Mammalian Chromosome Aberration Test: (OECD Guideline 473) Evaluates the potential to cause structural chromosomal abnormalities in cultured mammalian cells.

-

Visualizations

Metabolic Pathway of Cinnamyl Butyrate

Caption: Predicted metabolic pathway of cinnamyl butyrate in vivo.

FEMA GRAS Assessment Workflow for Flavoring Ingredients

Caption: General workflow for the FEMA GRAS assessment of a flavoring ingredient.

Conclusion

Cinnamyl butyrate is a well-characterized flavoring substance with a strong safety record, supported by its GRAS status in the United States and positive evaluations from international bodies like JECFA. Its safety profile is underpinned by its anticipated rapid hydrolysis to endogenous or readily metabolized components. The comprehensive toxicological database on cinnamyl derivatives, coupled with a thorough and transparent evaluation process, provides a high degree of confidence in the safety of cinnamyl butyrate for its intended use in food.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. ifif.org [ifif.org]

- 4. femaflavor.org [femaflavor.org]

- 5. femaflavor.org [femaflavor.org]

- 6. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]

- 11. juniperpublishers.com [juniperpublishers.com]

Hydrolysis Pathways of Cinnamyl Butyrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated hydrolysis pathways of cinnamyl butyrate in aqueous solutions. Cinnamyl butyrate, an ester of cinnamyl alcohol and butyric acid, is susceptible to hydrolysis, a critical degradation pathway that influences its stability, bioavailability, and potential toxicological profile. This document outlines the fundamental principles of acid- and base-catalyzed hydrolysis of esters, presents detailed experimental protocols for kinetic studies, and includes illustrative quantitative data for analogous ester compounds due to the current absence of specific kinetic data for cinnamyl butyrate in publicly accessible literature. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute stability studies for cinnamyl butyrate and related compounds.

Introduction

Cinnamyl butyrate is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. In the context of pharmaceutical and drug development, understanding the chemical stability of ester-containing molecules is paramount. Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for esters in aqueous environments, such as physiological systems and liquid formulations. The rate and extent of hydrolysis are significantly influenced by pH and temperature.

This guide details the expected hydrolysis of cinnamyl butyrate into its constituent parts: cinnamyl alcohol and butyric acid. A thorough understanding of these degradation pathways is essential for predicting the shelf-life of products containing this ester, for identifying potential degradants, and for assessing the safety and efficacy of related active pharmaceutical ingredients.

Hydrolysis Pathways of Cinnamyl Butyrate

The hydrolysis of cinnamyl butyrate proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This pathway is reversible and typically follows pseudo-first-order kinetics.

Caption: Acid-catalyzed hydrolysis of cinnamyl butyrate.

Base-Catalyzed Hydrolysis (Saponification)

In basic solutions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion (butyrate) is resonance-stabilized and shows little tendency to react with the alcohol (cinnamyl alcohol). This reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion.

Caption: Base-catalyzed hydrolysis of cinnamyl butyrate.

Quantitative Data on Ester Hydrolysis

Table 1: Illustrative Second-Order Rate Constants for Alkaline Hydrolysis of Selected Esters at Room Temperature (20-21°C) [1]

| Ester Compound | Second-Order Rate Constant (k_B) (M⁻¹s⁻¹) |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 3.12 x 10⁻³ |

| Butylparaben | 1.13 x 10⁻² |

| Bis(2-ethylhexyl) adipate | 4.31 x 10⁻³ |

| Butyl benzyl phthalate | 2.21 x 10⁻¹ |

Table 2: Illustrative Calculated Half-Lives for Alkaline Hydrolysis of Selected Esters at pH 13 [1]

| Ester Compound | Half-Life (hours) |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 61.9 |

| Butylparaben | 15.5 |

| Bis(2-ethylhexyl) adipate | 3.96 |

| Butyl benzyl phthalate | 0.0324 |

Experimental Protocols for Kinetic Studies

The following protocols are adapted from established methods for studying ester hydrolysis and can be tailored for cinnamyl butyrate.[2][3][4]

General Experimental Workflow

Caption: General workflow for a kinetic study of ester hydrolysis.

Protocol for Base-Catalyzed Hydrolysis using HPLC Analysis

Objective: To determine the second-order rate constant (k_B) for the hydrolysis of cinnamyl butyrate under alkaline conditions.

Materials:

-

Cinnamyl butyrate (analytical standard)

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrochloric acid (HCl), analytical grade (for quenching)

-

Acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostated water bath

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of cinnamyl butyrate in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare a sodium hydroxide solution of known concentration (e.g., 0.1 M) in water.

-

Prepare a quenching solution of hydrochloric acid (e.g., 0.1 M) in water.

-

-

Reaction Setup:

-

In a reaction vessel, place a known volume of the NaOH solution. To ensure pseudo-first-order conditions, the concentration of NaOH should be in large excess (at least 10-fold) compared to the initial concentration of cinnamyl butyrate.

-

Allow the reaction vessel to equilibrate to the desired temperature in a thermostated water bath.

-

-

Initiation and Sampling:

-

Initiate the reaction by adding a small, known volume of the cinnamyl butyrate stock solution to the NaOH solution. Start a timer immediately.

-

At regular, predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately add the aliquot to a vial containing a known volume of the HCl quenching solution to stop the reaction.

-

Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

-

-

HPLC Analysis:

-

Analyze the samples by HPLC to determine the concentration of the remaining cinnamyl butyrate or the formation of cinnamyl alcohol.

-

An example of HPLC conditions for the analysis of related compounds involves a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution.[5][6] The eluent can be monitored with a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the cinnamyl butyrate concentration versus time.

-

The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k_B) using the equation: k_B = k_obs / [OH⁻].

-

Protocol for Acid-Catalyzed Hydrolysis using Titration

Objective: To determine the pseudo-first-order rate constant (k_A) for the hydrolysis of cinnamyl butyrate under acidic conditions.

Materials:

-

Cinnamyl butyrate

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration (e.g., 0.5 N)

-

Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.2 N) for titration

-

Phenolphthalein indicator

-

Ice cubes or ice-cold water

-

Burette, pipettes, conical flasks

Procedure:

-

Reaction Setup:

-

In a conical flask, place a known volume (e.g., 100 mL) of the standard acid solution (catalyst).

-

Add a known volume (e.g., 5 mL) of cinnamyl butyrate to the acid and start a timer. Mix thoroughly.

-

-

Sampling and Titration:

-

Immediately withdraw an initial aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice cubes to arrest the reaction. This is the t=0 sample.

-

Titrate the sample with the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is V₀.

-

Withdraw further aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrate them in the same manner. The volume of NaOH consumed at each time point is V_t.

-

-

Determination of V∞:

-

To determine the volume of NaOH required for complete hydrolysis (V∞), heat a separate aliquot of the reaction mixture in a sealed tube in a water bath for an extended period (e.g., several hours) to drive the reaction to completion. Cool the sample and titrate it as before.

-

-

Data Analysis:

-

The rate constant (k) for a pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log((V∞ - V₀) / (V∞ - V_t))

-

A graphical method can also be used by plotting log(V∞ - V_t) against time (t). The slope of the line will be -k/2.303.

-

Conclusion

While specific kinetic data for the hydrolysis of cinnamyl butyrate in aqueous solutions is not yet widely published, the fundamental principles of ester hydrolysis provide a solid framework for predicting its degradation pathways. This guide has outlined the mechanisms for acid- and base-catalyzed hydrolysis, which are expected to yield cinnamyl alcohol and butyric acid. The provided experimental protocols offer a practical starting point for researchers to conduct kinetic studies and generate the necessary stability data for cinnamyl butyrate and related ester-containing compounds. Such studies are crucial for ensuring the quality, safety, and efficacy of products in the pharmaceutical and other industries.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Cinnamyl Butyrate Using Immobilized Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl butyrate is a valuable flavor and fragrance compound with a fruity, balsamic aroma, widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions and can produce undesirable byproducts. Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly specific alternative. Immobilized lipases, in particular, offer enhanced stability, reusability, and ease of separation from the reaction mixture, making the process more economically viable and environmentally friendly.[1][2][3] This application note provides a detailed protocol for the synthesis of cinnamyl butyrate via esterification of cinnamyl alcohol and butyric acid using an immobilized lipase, based on optimized reaction conditions.

The reaction is catalyzed by an immobilized lipase, typically from Candida antarctica (Lipase B), which is known for its high efficiency in esterification reactions.[4][5] The synthesis follows a Ping-Pong Bi-Bi kinetic mechanism, which involves the formation of an acyl-enzyme intermediate.[4][6] Key parameters influencing the reaction yield and rate include temperature, substrate molar ratio, enzyme concentration, and agitation speed.[4]

Key Experimental Parameters and Results

The efficiency of cinnamyl butyrate synthesis is highly dependent on the optimization of various reaction parameters. The following tables summarize the key conditions and outcomes derived from referenced studies.

Table 1: Optimal Reaction Conditions for Cinnamyl Butyrate Synthesis

| Parameter | Optimal Value | Source |

| Enzyme Source | Candida antarctica Lipase B (Immobilized) | [4][5] |

| Substrates | Butyric Acid & Cinnamyl Alcohol | [4] |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | [4] |

| Temperature | 50 °C | [4] |

| Enzyme Loading | 2% (w/w of substrates) | [4] |

| Agitation Speed | 250 rpm | [4] |

| Solvent | Solvent-free system or n-hexane | [4][6] |

| Water Removal | Molecular sieves or vacuum | [5] |

Table 2: Performance Metrics under Optimal Conditions

| Metric | Result | Time | Source |

| Maximum Conversion of Butyric Acid | 90% | 12 hours | [4] |

| Isolated Yield (Optimized with vacuum) | 90.5% - 94.3% | 90 minutes | [5] |

| Enzyme Reusability | Retains 85% of activity after 5 cycles | N/A | [4] |

Visualized Workflows and Mechanisms

Visual diagrams help in understanding the experimental process and the underlying biochemical mechanism.

Caption: Experimental workflow for enzymatic synthesis of cinnamyl butyrate.

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of Cinnamyl Butyrate

This protocol details the batch synthesis of cinnamyl butyrate in a solvent-free system.

1. Materials:

-

Butyric Acid (Substrate A)

-

Cinnamyl Alcohol (Substrate B)

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

-

n-Hexane (for washing)

-

Molecular Sieves (3Å) for water removal (optional, but recommended for higher yield)[5]

-

Reaction Vessel: 100 mL screw-capped conical flask or a stirred-tank reactor.

-

Shaking incubator or magnetic stirrer with a temperature-controlled oil bath.

2. Procedure:

-

Reactant Preparation: In the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.[4] For a lab-scale reaction, this could be, for example, 10 mmol of butyric acid (0.88 g) and 20 mmol of cinnamyl alcohol (2.68 g).

-

Enzyme Addition: Add the immobilized lipase, corresponding to 2% of the total substrate weight.[4] For the example above (total substrate weight = 3.56 g), add approximately 0.071 g of the immobilized enzyme.

-

Water Removal (Optional): Add molecular sieves (e.g., 100 mg) to the mixture to adsorb the water produced during the reaction, which helps to shift the equilibrium towards ester formation.[5]

-

Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a magnetic stirrer. Set the temperature to 50°C and the agitation speed to 250 rpm.[4]

-

Reaction Monitoring: Allow the reaction to proceed for 12 hours for high conversion.[4] Samples (e.g., 50 µL) can be withdrawn periodically to monitor the progress via Gas Chromatography (GC).

-

Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration or decantation.

-

Product Isolation: The liquid phase contains the cinnamyl butyrate product, unreacted substrates, and water. The product can be purified using techniques such as vacuum distillation or column chromatography if high purity is required.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of reaction samples to determine the conversion rate.

1. Materials:

-

Methanol or another suitable solvent for dilution.

-

0.22 µm syringe filters.

-

GC vials.

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).

2. Sample Preparation:

-

Withdraw a small, homogenous sample (e.g., 25-50 µL) from the reaction mixture.[5]

-

Dilute the sample in a known volume of a suitable solvent (e.g., 975 µL of methanol).[5]

-

Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

3. GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 80 °C for 1 min, then ramp up at 10 °C/min to 230 °C and hold for 3 min.[7] (Note: The exact program should be optimized for the specific column and substrates).

-

Carrier Gas: Helium or Nitrogen.

-

Injection Volume: 1 µL.

4. Data Analysis:

-

Identify the peaks corresponding to butyric acid, cinnamyl alcohol, and cinnamyl butyrate by running standards.

-

Calculate the conversion percentage by comparing the peak area of the limiting substrate (butyric acid) at different time points relative to its initial peak area.

Protocol 3: Immobilized Lipase Reusability Assay

This protocol is for testing the stability and reusability of the immobilized enzyme.

1. Procedure:

-

After the first reaction cycle (as per Protocol 1), recover the immobilized lipase by filtration.

-

Wash the recovered enzyme thoroughly with a solvent like n-hexane to remove any adsorbed substrates and products. A typical wash involves rinsing the enzyme 3-5 times with the solvent.

-

Dry the washed enzyme under a vacuum or in a desiccator at room temperature until all solvent has evaporated.

-

Weigh the dried enzyme and add it to a fresh batch of substrates to start the next reaction cycle under the same optimal conditions.

-

Repeat this process for a desired number of cycles (e.g., 5-10).

-